tert-Butyl (5-amino-5-oxopentyl)carbamate
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Overview
Description
TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE: is a chemical compound known for its role as a protecting group in organic synthesis. It is often used to protect amine groups during chemical reactions, preventing unwanted side reactions. The compound is characterized by its stability under various conditions and its ability to be easily removed when necessary.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE typically involves the reaction of 1,4-diaminobutane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent like dichloromethane at low temperatures (0-5°C) to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding carbamates.
Reduction: The compound can be reduced to yield amines.
Substitution: It participates in substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug development for the protection of functional groups during synthesis.
Industry: Applied in the production of polymers, resins, and other materials requiring specific functional group protection
Mechanism of Action
The mechanism by which TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE exerts its effects involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions. The tert-butyl group can be removed under acidic conditions, regenerating the free amine for further reactions. The molecular targets and pathways involved include the interaction with amine groups in various substrates, facilitating selective protection and deprotection .
Comparison with Similar Compounds
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE is unique due to its stability under a wide range of conditions and its ease of removal. Unlike benzyl carbamate, which requires catalytic hydrogenation for removal, TERT-BUTYL N-(4-CARBAMOYLBUTYL)CARBAMATE can be removed using mild acidic conditions. This makes it more versatile and convenient for use in various synthetic applications .
Properties
CAS No. |
91419-47-5 |
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Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-5-oxopentyl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-8(11)13/h4-7H2,1-3H3,(H2,11,13)(H,12,14) |
InChI Key |
OSEPGQKVTMPBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)N |
Origin of Product |
United States |
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